Physicochemical Property Comparison: 4-Methoxythiophen-3-amine vs. 3-Aminothiophene
The introduction of a 4-methoxy substituent significantly alters the lipophilicity and hydrogen-bonding capacity of the 3-aminothiophene core. While both compounds are predicted to have good oral bioavailability (0 violations of Lipinski's Rule of 5), 4-methoxythiophen-3-amine (MW 129.18) is a heavier, more complex molecule with an additional hydrogen bond acceptor, which can influence its interaction with biological targets and its solubility profile compared to the parent compound, 3-aminothiophene (MW 99.15) .
| Evidence Dimension | Physicochemical Properties |
|---|---|
| Target Compound Data | MW: 129.18; HBA: 2; HBD: 2; RotB: 1; TPSA: 63.5 Ų; LogP: 0.77 |
| Comparator Or Baseline | 3-Aminothiophene: MW: 99.15; HBA: 1; HBD: 2; RotB: 0; TPSA: 54.0 Ų; LogP: 0.4 |
| Quantified Difference | ΔMW: +30.03; ΔHBA: +1; ΔRotB: +1; ΔTPSA: +9.5 Ų; ΔLogP: +0.37 |
| Conditions | ACD/Labs Percepta Platform predicted data. |
Why This Matters
The increased lipophilicity (LogP 0.77 vs 0.4) and polar surface area (TPSA 63.5 vs 54.0 Ų) of 4-methoxythiophen-3-amine indicate a different absorption and distribution profile, which is a critical consideration when selecting a starting scaffold for medicinal chemistry optimization.
